molecular formula C27H40O2 B1253190 2-Methyl-6-geranylgeranyl-1,4-benzoquinol

2-Methyl-6-geranylgeranyl-1,4-benzoquinol

Cat. No. B1253190
M. Wt: 396.6 g/mol
InChI Key: DOWCCBNJUZOLRJ-MLAGYPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-geranylgeranyl-1,4-benzoquinol is a polyprenylhydroquinone that is 2-methylbenzene-1,4-diol substituted by a geranylgeranyl group at position 6. It is a polyprenylhydroquinone and a member of hydroquinones.

Scientific Research Applications

Biosynthesis in Marine Algae

2-Methyl-6-geranylgeranyl-1,4-benzoquinol and related compounds have been identified in marine algae, such as the brown algae Cystoseira stricta. These compounds, isolated from algae, have been structurally elucidated through spectral analysis and chemical degradation, highlighting their significance in marine biochemistry (Amico et al., 1982).

Role in Tocopherol Biosynthesis

Research indicates that geranylgeranyl substituted methylquinols are precursors in tocopherol biosynthesis in spinach chloroplasts. These quinols are shown to be even more effectively methylated than their phytyl substituted counterparts, suggesting a critical role in the biosynthesis of vitamin E, particularly α-tocopherol (Soll & Schultz, 1979).

Antioxidant and Antiviral Properties

Compounds structurally related to 2-Methyl-6-geranylgeranyl-1,4-benzoquinol, such as those isolated from Sargassum micracanthum, have been shown to possess significant antioxidant activities. These activities include inhibitory effects on lipid peroxidation and radical scavenging effects. Additionally, some of these compounds have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in cancer research (Mori et al., 2005).

properties

Product Name

2-Methyl-6-geranylgeranyl-1,4-benzoquinol

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

2-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]benzene-1,4-diol

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-19-26(28)18-24(6)27(25)29/h10,12,14,16,18-19,28-29H,7-9,11,13,15,17H2,1-6H3/b21-12+,22-14+,23-16+

InChI Key

DOWCCBNJUZOLRJ-MLAGYPMBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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